3-((4-Fluorophenyl)thio)propanoyl chloride
Overview
Description
3-((4-Fluorophenyl)thio)propanoyl chloride is a chemical compound with the molecular formula C9H8ClFOS and a molecular weight of 218.68 g/mol. It is commonly used as a reagent in the pharmaceutical industry. The compound contains a fluorophenyl group attached to a thioether linkage, which is further connected to a propanoyl chloride moiety.
Preparation Methods
The synthesis of 3-((4-Fluorophenyl)thio)propanoyl chloride typically involves the reaction of 4-fluorothiophenol with 3-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
3-((4-Fluorophenyl)thio)propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the propanoyl chloride moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like triethylamine for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-((4-Fluorophenyl)thio)propanoyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes and interactions.
Medicine: It is employed in the synthesis of potential drug candidates and in the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((4-Fluorophenyl)thio)propanoyl chloride involves its reactivity towards nucleophiles due to the presence of the electrophilic carbonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
Comparison with Similar Compounds
3-((4-Fluorophenyl)thio)propanoyl chloride can be compared with other similar compounds such as:
3-((4-Chlorophenyl)thio)propanoyl chloride: Similar structure but with a chlorine atom instead of a fluorine atom, leading to different reactivity and properties.
3-((4-Methylphenyl)thio)propanoyl chloride: Contains a methyl group instead of a fluorine atom, affecting its chemical behavior and applications.
3-((4-Nitrophenyl)thio)propanoyl chloride:
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts specific electronic and steric effects, influencing its reactivity and interactions with other molecules .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanylpropanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFOS/c10-9(12)5-6-13-8-3-1-7(11)2-4-8/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYKSYSYSWJIPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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